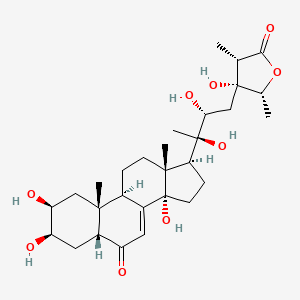

24-Hydroxycyasterone

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C29H44O9 |

|---|---|

分子量 |

536.7 g/mol |

IUPAC名 |

(3S,4R,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-4-hydroxy-3,5-dimethyloxolan-2-one |

InChI |

InChI=1S/C29H44O9/c1-14-24(34)38-15(2)28(14,36)13-23(33)27(5,35)22-7-9-29(37)17-10-19(30)18-11-20(31)21(32)12-25(18,3)16(17)6-8-26(22,29)4/h10,14-16,18,20-23,31-33,35-37H,6-9,11-13H2,1-5H3/t14-,15-,16+,18+,20-,21+,22+,23-,25-,26-,27-,28-,29-/m1/s1 |

InChIキー |

ZKNPXOVFUBFLFN-YRBVYONXSA-N |

異性体SMILES |

C[C@@H]1C(=O)O[C@@H]([C@]1(C[C@H]([C@@](C)([C@H]2CC[C@@]3([C@@]2(CC[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)O)O)O)C |

正規SMILES |

CC1C(=O)OC(C1(CC(C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)O)O)C |

製品の起源 |

United States |

Foundational & Exploratory

The Enigmatic 24-Hydroxycyasterone: A Dive into the World of Phytoecdysteroids

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note to the Reader: The inquiry into the discovery of 24-Hydroxycyasterone in plant species has revealed a significant lack of specific scientific literature directly addressing this particular compound. A comprehensive search of available databases and scientific publications yielded only a single, uncorroborated mention of its isolation from Cyathula officinalis Kuan, without any accompanying experimental data or structural elucidation. This suggests that this compound may be an exceptionally rare, a novel, or perhaps a synonym for a known ecdysteroid that is not widely recognized by this name.

Given the scarcity of information, this technical guide will instead focus on a closely related and well-documented phytoecdysteroid: Cyasterone . The methodologies, data, and discussions presented herein for Cyasterone can serve as a foundational framework for any future research into its potential 24-hydroxylated derivative.

Introduction to Cyasterone

Cyasterone is a C29 phytoecdysteroid, a class of hormonally active compounds in insects that are also found in various plants.[1][2][3][4][5] These compounds are of significant interest to the scientific community due to their diverse biological activities, including anabolic, adaptogenic, and anti-tumor properties.[3][4] Cyasterone has been identified as a major ecdysteroid in several plant species, particularly within the Ajuga and Cyathula genera.[1][4]

Plant Species Containing Cyasterone

Cyasterone has been successfully isolated from a number of plant species. The primary sources for this phytoecdysteroid are plants belonging to the Lamiaceae and Amaranthaceae families.

| Plant Family | Genus | Species | Plant Part | Reference |

| Lamiaceae | Ajuga | reptans | Herb | [2][3][4] |

| Amaranthaceae | Cyathula | capitata | Whole Plant | [1] |

Quantitative Data

Quantitative analysis of Cyasterone content in plant material is crucial for evaluating potential sources for extraction and for standardizing herbal preparations. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantification of ecdysteroids.

Experimental Protocols

The isolation and identification of Cyasterone from plant sources involve a multi-step process encompassing extraction, purification, and structural elucidation.

Extraction

The initial step involves the extraction of crude ecdysteroid-containing fractions from the dried and powdered plant material.

Protocol: Solvent Extraction of Ecdysteroids from Ajuga reptans

-

Plant Material Preparation: Air-dry the whole plant material of Ajuga reptans at room temperature and then grind it into a fine powder.

-

Extraction:

-

Macerate the powdered plant material with methanol (B129727) (MeOH) at room temperature for 24 hours.

-

Filter the extract and repeat the maceration process with fresh methanol three times to ensure exhaustive extraction.

-

Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Purification

The crude extract is a complex mixture of various phytochemicals. Therefore, a series of chromatographic techniques are employed for the purification of Cyasterone.

Protocol: Chromatographic Purification of Cyasterone

-

Solvent Partitioning:

-

Suspend the crude methanolic extract in a mixture of water and n-butanol.

-

Separate the n-butanol fraction, which will contain the majority of the ecdysteroids.

-

Evaporate the n-butanol under reduced pressure to yield a semi-purified extract.

-

-

Column Chromatography:

-

Subject the semi-purified extract to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of chloroform (B151607) and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a chloroform:methanol (9:1 v/v) solvent system and visualizing with a vanillin-sulfuric acid spray reagent.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Pool the fractions containing Cyasterone and subject them to preparative reversed-phase HPLC (RP-HPLC).

-

Use a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.

-

Monitor the elution profile with a UV detector at 242 nm.

-

Collect the peak corresponding to Cyasterone and evaporate the solvent to obtain the pure compound.

-

Structural Elucidation

The final step is to confirm the identity and structure of the isolated compound as Cyasterone.

Protocol: Spectroscopic Analysis of Cyasterone

-

Mass Spectrometry (MS):

-

Obtain the mass spectrum of the purified compound using Electrospray Ionization (ESI) or another soft ionization technique.

-

Determine the molecular weight and fragmentation pattern to confirm the elemental composition.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Record the 1H NMR and 13C NMR spectra of the compound in a suitable deuterated solvent (e.g., CDCl3 or CD3OD).

-

Analyze the chemical shifts, coupling constants, and 2D NMR correlations (e.g., COSY, HSQC, HMBC) to elucidate the complete chemical structure and stereochemistry of Cyasterone.

-

Signaling Pathways and Biological Activity

While the direct signaling pathways of Cyasterone in mammals are still under investigation, its biological activities suggest interactions with pathways that regulate protein synthesis and cell growth. Ecdysteroids, in general, are known to exert their effects in insects by binding to a nuclear receptor heterodimer composed of the Ecdysone Receptor (EcR) and Ultraspiracle protein (USP). The potential for Cyasterone to interact with analogous receptors or signaling cascades in vertebrates is an active area of research.

The reported anabolic and anti-tumor effects of Cyasterone suggest a potential influence on pathways such as:

-

PI3K/Akt/mTOR Pathway: This is a key pathway in regulating cell growth, proliferation, and protein synthesis.

-

MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival.

Further research is needed to elucidate the precise molecular mechanisms by which Cyasterone exerts its biological effects.

Visualizations

Experimental Workflow

Caption: General workflow for the isolation and identification of Cyasterone.

Hypothetical Signaling Pathway

Caption: A hypothetical signaling cascade for Cyasterone's anabolic effects.

Conclusion

While the existence and discovery of this compound in the plant kingdom remain to be definitively established, the study of its close analog, Cyasterone, provides a robust foundation for future investigations. The protocols and data presented in this guide offer a comprehensive starting point for researchers interested in the isolation, identification, and biological evaluation of this intriguing class of phytoecdysteroids. Further phytochemical screening of diverse plant species, coupled with advanced analytical techniques, may yet uncover the elusive this compound and reveal its unique biological properties.

References

An In-depth Technical Guide to the 24-Hydroxycyasterone Biosynthetic Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

24-Hydroxycyasterone is a naturally occurring brassinosteroid (BR), a class of polyhydroxylated steroidal phytohormones essential for plant growth, development, and stress responses. While the general brassinosteroid biosynthetic grid has been extensively studied, this technical guide focuses specifically on the terminal biosynthetic steps leading to this compound. This document provides a detailed overview of the putative enzymatic reactions, involved enzyme families, and relevant experimental methodologies for studying this pathway. Particular emphasis is placed on the role of cytochrome P450 monooxygenases in the hydroxylation of the brassinosteroid side chain. This guide also presents available quantitative data and outlines detailed experimental protocols for the heterologous expression of biosynthetic enzymes and in vitro enzyme assays. Furthermore, it touches upon the potential signaling aspects of this compound, providing a comprehensive resource for researchers in phytochemistry, plant biology, and drug discovery.

Introduction to this compound and Brassinosteroids

Brassinosteroids (BRs) are a class of steroid hormones that regulate a wide array of physiological processes in plants, including cell elongation, division, photomorphogenesis, and stress responses. This compound is a C28-brassinosteroid, characterized by a lactone ring in the B-ring and multiple hydroxyl groups. Its biosynthesis is an integral part of the larger brassinosteroid metabolic network, which originates from the sterol campesterol (B1663852). The conversion of campesterol to various bioactive BRs involves a series of oxidation and hydroxylation reactions primarily catalyzed by cytochrome P450 (CYP) enzymes.[1][2]

The Putative Biosynthetic Pathway of this compound

The precise biosynthetic pathway leading to this compound is not fully elucidated; however, based on the established brassinosteroid biosynthesis grid, a putative pathway can be proposed. The immediate precursor to this compound is likely cyasterone (B1669384). The formation of cyasterone itself is part of a branched pathway originating from castasterone (B119632).

From Castasterone to Cyasterone

The conversion of castasterone to cyasterone involves modifications of the side chain, including hydroxylations at the C-22 and C-23 positions. These reactions are catalyzed by specific cytochrome P450 enzymes. The key enzymes involved in these steps belong to the CYP90 family, specifically CYP90B1 (catalyzing C-22 hydroxylation) and CYP90C1/CYP90D1 (catalyzing C-23 hydroxylation).[3][4]

The Final Step: C-24 Hydroxylation to this compound

The final and defining step in the biosynthesis of this compound is the hydroxylation of cyasterone at the C-24 position. This reaction is hypothesized to be catalyzed by a specific cytochrome P450 monooxygenase. While the exact enzyme has not been definitively identified, enzymes from the CYP85 clan, which are known to be involved in various oxidation steps of the BR pathway, are strong candidates.[5][6] Further research is required to isolate and characterize the specific C-24 hydroxylase responsible for this conversion.

Key Enzyme Families in the Pathway

The biosynthesis of this compound, like other brassinosteroids, is heavily reliant on the activity of cytochrome P450 enzymes.

Cytochrome P450 Monooxygenases (CYPs)

CYPs are a large superfamily of heme-containing enzymes that catalyze a wide range of oxidative reactions. In the context of BR biosynthesis, they are responsible for the stereo- and regio-specific hydroxylations and oxidations of the steroid backbone and side chain.[1] The key CYP families implicated in the broader BR pathway and therefore relevant to this compound biosynthesis include:

-

CYP90 Family (CYP90A1, CYP90B1, CYP90C1, CYP90D1): These enzymes are primarily involved in the early and intermediate steps of the pathway, including C-22 and C-23 hydroxylation of the side chain.[3][7]

-

CYP85 Family (CYP85A1, CYP85A2): These enzymes are known to catalyze later steps in the BR pathway, such as C-6 oxidation.[8] It is plausible that a member of this family, or a yet-to-be-identified CYP, is responsible for the C-24 hydroxylation of cyasterone.

Quantitative Data

Quantitative data on the endogenous levels of this compound and its precursors are crucial for understanding the regulation and flux of the biosynthetic pathway. However, such data is currently scarce in publicly available literature. The table below is intended to be populated as more research becomes available.

| Compound | Plant Species | Tissue | Concentration (ng/g FW) | Reference |

| Cyasterone | Cyathula officinalis | Roots | Data not specified | [9] |

| This compound | Cyathula officinalis | Roots | Data not specified | [9] |

Experimental Protocols

Studying the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Heterologous Expression of Cytochrome P450 Enzymes

To characterize the function of candidate CYP enzymes, they are often expressed in a heterologous system, such as yeast (Saccharomyces cerevisiae or Pichia pastoris) or insect cells.[3]

Protocol: Heterologous Expression of a Plant Cytochrome P450 in Pichia pastoris

-

Gene Amplification and Cloning:

-

Amplify the full-length cDNA of the candidate CYP gene from plant tissue using PCR with gene-specific primers containing appropriate restriction sites.

-

Clone the PCR product into a Pichia expression vector (e.g., pPICZ A) under the control of an inducible promoter, such as the alcohol oxidase 1 (AOX1) promoter.[10][11]

-

-

Transformation of Pichia pastoris :

-

Linearize the recombinant plasmid with a suitable restriction enzyme to facilitate integration into the yeast genome.

-

Transform competent P. pastoris cells (e.g., strain X-33) with the linearized plasmid via electroporation.

-

Select for positive transformants on plates containing an appropriate selection agent (e.g., Zeocin).

-

-

Screening and Expression:

-

Screen individual colonies for the integration of the expression cassette by PCR.

-

Grow a small-scale culture of a positive clone in a buffered glycerol-complex medium (BMGY).

-

Induce protein expression by transferring the cells to a buffered methanol-complex medium (BMMY) and adding methanol (B129727) every 24 hours to a final concentration of 0.5%.[12][13]

-

Harvest the cells after 48-72 hours of induction.

-

-

Microsome Isolation:

-

Resuspend the yeast cells in an extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol).

-

Disrupt the cells using glass beads or a French press.

-

Centrifuge the homogenate at low speed to remove cell debris.

-

Pellet the microsomal fraction from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour).

-

Resuspend the microsomal pellet in a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol) and store at -80°C.

-

In Vitro Enzyme Assays

In vitro assays are essential for confirming the catalytic activity of the expressed enzymes and for determining their kinetic parameters.

Protocol: In Vitro Assay for a Cytochrome P450-mediated Hydroxylation

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, combine the following components in a suitable reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4):

-

Microsomal preparation containing the heterologously expressed CYP enzyme (typically 50-100 pmol of P450).[14]

-

The substrate (e.g., cyasterone) dissolved in a small volume of a suitable solvent (e.g., DMSO).

-

An NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase) or NADPH (final concentration 1 mM).

-

-

-

Reaction Incubation:

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the NADPH-generating system or NADPH.

-

Incubate the reaction for a specific time period (e.g., 30-60 minutes) with gentle shaking.

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding an equal volume of a solvent such as ethyl acetate (B1210297) or acetonitrile.

-

Vortex the mixture vigorously and centrifuge to separate the phases.

-

Transfer the organic phase containing the steroid products to a new tube and evaporate to dryness under a stream of nitrogen.

-

-

Product Analysis:

-

Re-dissolve the dried residue in a suitable solvent (e.g., methanol).

-

Analyze the products by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or by Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[9]

-

Identify the product (e.g., this compound) by comparing its retention time and mass spectrum with an authentic standard.

-

Signaling Pathway and Molecular Interactions

Brassinosteroids exert their effects by binding to a cell-surface receptor complex. The primary receptor is the leucine-rich repeat receptor-like kinase (LRR-RLK) BRASSINOSTEROID INSENSITIVE 1 (BRI1).[15][16] Upon binding of a BR molecule to the extracellular domain of BRI1, a signaling cascade is initiated, leading to changes in gene expression.[17]

While the general signaling pathway is well-established for brassinolide, the most active BR, the specific interactions and signaling outcomes of this compound are less understood. Comparative studies on the binding affinity of this compound to the BRI1 receptor are needed to elucidate its specific role in plant signaling.[18]

Visualizations

Putative Biosynthetic Pathway of this compound

Caption: Putative biosynthetic pathway from Campesterol to this compound.

Experimental Workflow for Enzyme Characterization

Caption: Workflow for heterologous expression and characterization of a candidate CYP enzyme.

Brassinosteroid Signaling Cascade

Caption: Simplified overview of the brassinosteroid signaling pathway.

Conclusion and Future Perspectives

The biosynthesis of this compound represents a specific branch of the complex brassinosteroid metabolic network in plants. While the general framework of BR biosynthesis provides a strong foundation for understanding its formation, significant gaps in our knowledge remain. The definitive identification and characterization of the cytochrome P450 enzyme responsible for the C-24 hydroxylation of cyasterone is a key area for future research. Furthermore, detailed quantitative analysis of this compound and its precursors across different plant species and developmental stages will be crucial for understanding the physiological relevance of this specific BR. Elucidating its unique signaling properties and interactions with the BRI1 receptor complex will provide valuable insights into the diverse roles of different brassinosteroids in plant biology. For drug development professionals, a deeper understanding of this pathway could open avenues for the development of novel plant growth regulators or compounds with potential therapeutic applications. The experimental protocols and conceptual framework provided in this guide aim to facilitate further research in this exciting and important area of plant science.

References

- 1. Recent advances in brassinosteroid biosynthetic pathway: insight into novel brassinosteroid shortcut pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical and Physiological Analysis of Brassinosteroid-inactivating Cytochrome P450s that Modulate Plant Development - WASHINGTON UNIV [portal.nifa.usda.gov]

- 3. mpipz.mpg.de [mpipz.mpg.de]

- 4. CYP90A1/CPD, a brassinosteroid biosynthetic cytochrome P450 of Arabidopsis, catalyzes C-3 oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Comprehensive Overview of the Brassinosteroid Biosynthesis Pathways: Substrates, Products, Inhibitors, and Connections [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. research.ed.ac.uk [research.ed.ac.uk]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 11. oar.a-star.edu.sg [oar.a-star.edu.sg]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Binding of brassinosteroids to the extracellular domain of plant receptor kinase BRI1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Brassinosteroid insensitive-1 - Wikipedia [en.wikipedia.org]

- 18. Evolutionary, Comparative and Functional Analyses of the Brassinosteroid Receptor Gene, BRI1, in Wheat and Its Relation to Other Plant Genomes | PLOS One [journals.plos.org]

Natural sources of 24-Hydroxycyasterone

An In-depth Technical Guide to the Natural Sources of 24-Hydroxycyasterone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of this compound, a phytoecdysteroid with potential applications in research and drug development. The document details its primary plant source, quantitative data, experimental protocols for extraction and isolation, and a putative signaling pathway.

Primary Natural Source

The primary identified natural source of this compound is the plant Ajuga iva , a member of the Lamiaceae family.[1][2] This plant is also known to produce a variety of other phytoecdysteroids, including cyasterone, 20-hydroxyecdysone, and makisterone (B1173491) A.[1][3] While other species of the Ajuga and Silene genera are rich in phytoecdysteroids, Ajuga iva is the only source from which this compound has been explicitly isolated and identified.[1]

Quantitative Data

Table 1: Concentration of Major Phytoecdysteroids in Ajuga iva

| Phytoecdysteroid | Plant Part | Concentration (% of dry weight) | Reference |

| 20-Hydroxyecdysone | Roots | 0.220% | |

| Cyasterone | Roots | 0.133% | |

| Makisterone A | Roots | 0.028% |

Note: The concentration of this compound is expected to be lower than these values.

Experimental Protocols

The following is a detailed methodology for the extraction and isolation of this compound from Ajuga iva, based on established protocols for phytoecdysteroid research.

Plant Material and Extraction

-

Plant Material: Whole plants of Ajuga iva are collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to solvent extraction. A common method involves maceration or Soxhlet extraction with methanol (B129727) or ethanol.

Purification

-

Solvent Partitioning: The crude extract is partitioned between a non-polar solvent (e.g., hexane) and a polar solvent (e.g., methanol/water mixture) to remove lipids and other non-polar compounds.

-

Column Chromatography: The polar fraction is then subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, with increasing concentrations of methanol in chloroform, is used to separate fractions based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing ecdysteroids are further purified by reversed-phase HPLC. A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) in water.

Identification and Quantification

-

Thin-Layer Chromatography (TLC): TLC can be used for rapid screening of fractions containing ecdysteroids.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the isolated compound is elucidated using 1D and 2D NMR techniques (¹H-NMR, ¹³C-NMR, COSY, HMBC, HSQC).

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition.

-

Quantitative Analysis: Quantification can be performed using a calibrated HPLC system with a UV detector, by comparing the peak area of the sample to that of a known standard.

Signaling Pathway

Specific signaling pathways for this compound have not been elucidated. However, as an ecdysteroid, it is presumed to act through the canonical ecdysteroid signaling pathway, which is well-characterized in insects. This pathway involves the activation of a heterodimeric nuclear receptor composed of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP).

Caption: Putative signaling pathway for this compound.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the isolation and identification of this compound from its natural source.

Caption: General experimental workflow for this compound.

References

The Shield of Steroids: 24-Hydroxycyasterone's Role in Plant Defense

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Plants, though seemingly passive, possess a sophisticated and dynamic innate immune system to defend against a barrage of pathogens. A key component of this defense arsenal (B13267) is a class of steroidal phytohormones known as brassinosteroids (BRs). Among these, 24-Hydroxycyasterone (also known as 24-epicastasterone) is emerging as a significant regulator of plant immunity. This technical guide provides an in-depth analysis of the biological role of this compound in plant defense, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved. Understanding the mechanisms by which this steroid fortifies plant defenses offers valuable insights for the development of novel crop protection strategies and potentially, new therapeutic agents.

Core Concepts: Brassinosteroid Signaling in Plant Immunity

The defensive actions of this compound are orchestrated through a complex signaling cascade that begins at the cell surface and culminates in the nucleus, leading to a reprogramming of gene expression. This pathway is intricately linked with other hormone signaling networks, creating a finely tuned response to pathogenic threats.

At the heart of this signaling pathway are the cell surface receptor BRI1 (BRASSINOSTEROID INSENSITIVE 1) and its co-receptor BAK1 (BRI1-ASSOCIATED RECEPTOR KINASE 1). The binding of this compound to BRI1 initiates a series of phosphorylation and dephosphorylation events. A key negative regulator of the pathway, the kinase BIN2 (BRASSINOSTEROID INSENSITIVE 2), is inactivated upon BR perception. This inactivation allows for the accumulation of the active, dephosphorylated forms of the master transcription factors BZR1 (BRASSINAZOLE-RESISTANT 1) and BES1 (BRI1-EMS-SUPPRESSOR 1). These transcription factors then translocate to the nucleus to modulate the expression of a vast array of genes, including those involved in plant defense.

Quantitative Insights into this compound's Defensive Role

While much of the research has focused on the broader class of brassinosteroids, specific quantitative data for this compound (24-epicastasterone, ECS) is beginning to surface, highlighting its distinct role in modulating plant defense responses.

Modulation of Endogenous Phytohormone Levels

One of the key mechanisms by which this compound influences plant defense is through its crosstalk with major defense-related phytohormones, namely salicylic (B10762653) acid (SA) and jasmonic acid (JA). A study on soybean plants demonstrated that foliar application of 24-epicastasterone (B1146225) led to a significant downregulation of both SA and JA levels.[1][2] This is particularly noteworthy as SA and JA are central to different arms of the plant immune system, with SA primarily defending against biotrophic pathogens and JA against necrotrophic pathogens and herbivores. The modulation of these key defense hormones by this compound suggests a sophisticated regulatory role, potentially fine-tuning the defense response to specific types of pathogens and minimizing the fitness costs associated with constitutive defense activation.

| Phytohormone | Plant Species | Treatment | Change in Endogenous Level | Reference |

| Salicylic Acid (SA) | Soybean (Glycine max) | Foliar spray with 24-epicastasterone (0.25 µM and 1 µM) | Decreased | [1][2] |

| Jasmonic Acid (JA) | Soybean (Glycine max) | Foliar spray with 24-epicastasterone (0.25 µM and 1 µM) | Decreased | [1][2] |

| Indole-3-acetic acid (IAA) | Soybean (Glycine max) | Foliar spray with 24-epicastasterone (0.25 µM and 1 µM) | Increased | [1][2] |

Table 1: Effect of Exogenous 24-Epicastasterone on Endogenous Phytohormone Levels in Soybean Leaves.

Endogenous Levels in Plant Tissues

The endogenous concentration of 24-epicastasterone varies across different plant species and tissues, with reproductive tissues generally showing higher levels. This distribution suggests its involvement in critical developmental processes, which are often intertwined with defense readiness.

| Plant Species | Tissue | Endogenous Level (ng/g fresh weight) | Reference |

| Arabidopsis thaliana | Seedlings | ~0.1 - 0.5 | [3] |

| Pisum sativum (Pea) | Shoots | ~0.2 - 0.8 | [3] |

| Lycopersicon esculentum (Tomato) | Young Leaves | ~0.1 - 0.6 | [3] |

| Glycine max (Soybean) | Leaves | ~0.3 - 1.0 | [3] |

| Brassica napus (Rapeseed) | Pollen | ~10 - 50 | [3] |

Table 2: Representative Endogenous Levels of 24-Epicastasterone in Various Plant Tissues. Note: These values are illustrative and can vary based on cultivar, growth conditions, and analytical methods.

Visualizing the Molecular Machinery

To comprehend the complex interactions underlying this compound's role in plant defense, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Caption: Brassinosteroid signaling pathway in plant defense.

Caption: Crosstalk between this compound and other defense hormone pathways.

Key Experimental Protocols

Reproducible and rigorous experimental design is paramount in elucidating the precise role of this compound in plant defense. The following section details methodologies for key experiments.

Plant Growth and Treatment with this compound

Objective: To assess the phenotypic and genotypic effects of this compound on plants.

Materials:

-

Arabidopsis thaliana seeds (or other plant species of interest)

-

Murashige and Skoog (MS) medium

-

This compound (24-epicastasterone) stock solution (in DMSO)

-

Sterile petri dishes, water, and appropriate growth chamber

Protocol:

-

Seed Sterilization: Surface sterilize seeds using a standard protocol (e.g., 70% ethanol (B145695) for 1 minute, followed by 50% bleach with a drop of Tween-20 for 10 minutes, and then 3-5 washes with sterile water).

-

Plating: Resuspend sterilized seeds in sterile 0.1% agarose (B213101) and plate them on MS medium.

-

Stratification: Cold-treat the plates at 4°C for 2-4 days in the dark to synchronize germination.

-

Treatment Application: Prepare MS medium supplemented with the desired concentrations of this compound. A control plate should contain an equivalent amount of DMSO.

-

Growth: Transfer stratified seeds to the treatment and control plates and place them in a growth chamber under controlled conditions (e.g., 16h light/8h dark photoperiod at 22°C).

-

Analysis: After a defined growth period (e.g., 7-14 days), document phenotypic changes (e.g., root length, hypocotyl length, fresh weight) and collect tissue for molecular analysis.

Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression

Objective: To quantify the expression levels of defense-related genes in response to this compound treatment.

Materials:

-

Plant tissue from treated and control plants

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

SYBR Green or other fluorescent dye-based qPCR master mix

-

Gene-specific primers for defense marker genes (e.g., PR1, PDF1.2) and a reference gene (e.g., Actin or Ubiquitin)

-

qPCR instrument

Protocol:

-

RNA Extraction: Harvest plant tissue and immediately freeze in liquid nitrogen. Extract total RNA using a commercial kit or a standard protocol.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any genomic DNA contamination.

-

cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, gene-specific primers, and qPCR master mix.

-

qPCR Program: Run the qPCR reaction using a standard thermal cycling program, including an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the reference gene and calculate the relative gene expression using the 2-ΔΔCt method.

Caption: Experimental workflow for quantitative RT-PCR.

Pathogen Growth Assay

Objective: To quantify the effect of this compound on the growth of a plant pathogen in planta.

Materials:

-

Plants pre-treated with this compound or a control solution

-

Pathogen suspension (e.g., Pseudomonas syringae) at a known concentration

-

Syringe for infiltration or sprayer for surface inoculation

-

Sterile water or appropriate buffer

-

Plates with appropriate growth medium for the pathogen

-

Homogenizer

Protocol:

-

Plant Treatment: Treat plants with this compound or a control solution as described previously.

-

Pathogen Inoculation: Inoculate the treated plants with the pathogen suspension. This can be done by syringe infiltration into the leaf apoplast or by spraying onto the leaf surface.

-

Incubation: Keep the inoculated plants in a high-humidity environment for a defined period (e.g., 2-4 days) to allow for disease development.

-

Quantification of Pathogen Growth:

-

At different time points post-inoculation, collect leaf discs of a known area from both treated and control plants.

-

Homogenize the leaf discs in sterile water or buffer.

-

Perform serial dilutions of the homogenate and plate them on a suitable growth medium for the pathogen.

-

After incubation, count the number of colony-forming units (CFUs) to determine the bacterial population size per unit of leaf area.

-

-

Data Analysis: Compare the pathogen growth in this compound-treated plants to that in control plants to determine the level of disease resistance.

Conclusion and Future Directions

This compound plays a multifaceted role in the intricate network of plant defense. Its ability to modulate the levels of key defense hormones like salicylic acid and jasmonic acid positions it as a critical regulator of the plant's immune response. While current research provides a strong foundation, further investigation is needed to fully elucidate its mechanism of action. Specifically, quantitative studies focusing on the direct impact of this compound on pathogen growth and the expression of a broader range of defense-related genes are essential. A deeper understanding of how this potent steroid orchestrates plant immunity will be instrumental in developing innovative and sustainable strategies to protect crops from devastating diseases, ensuring global food security in a changing world. Furthermore, the intricate signaling pathways modulated by this compound may offer novel targets for the development of therapeutic agents in other biological systems.

References

A Technical Guide to 24-Hydroxycyasterone Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the receptor binding affinity of 24-Hydroxycyasterone, a significant phytoecdysteroid. It details the underlying molecular mechanisms, experimental protocols for affinity measurement, and quantitative data, serving as a critical resource for professionals engaged in endocrinology, insecticide development, and pharmacology.

Core Mechanism: The Ecdysone (B1671078) Receptor Complex

The biological effects of this compound and other ecdysteroids are mediated by a heterodimeric nuclear receptor complex. This functional receptor is composed of two distinct proteins: the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP), the latter being the insect homolog of the vertebrate Retinoid X Receptor (RXR).[1][2][3][4]

High-affinity hormone binding and subsequent biological activity are contingent upon the formation of this EcR/USP heterodimer.[1] Neither EcR nor USP alone can effectively bind ecdysteroids with high affinity. The ligand, such as this compound, promotes the stable physical association between EcR and USP. This complete, ligand-activated complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes, thereby initiating or repressing transcription to regulate processes like molting and metamorphosis.

Quantitative Binding Affinity Data

Table 1: Competitive Binding Affinities for the Americamysis bahia EcR/USP Receptor Complex

| Ligand | IC50 (nM) |

| Ponasterone A | 1.2 |

| Muristerone A | 1.9 |

| 20-Hydroxyecdysone | 35 |

| α-Ecdysone | 1200 |

| Data derived from competitive binding assays using [³H]-ponasterone A as the radioligand. |

Experimental Protocols for Affinity Determination

Accurate assessment of binding affinity relies on robust and well-defined experimental methods. The radioligand binding assay is considered a gold standard for this purpose.

This technique measures the ability of an unlabeled test compound (e.g., this compound) to compete with a high-affinity radiolabeled ligand for binding to the target receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the EcR/USP receptor complex.

Key Materials:

-

Receptor Source: Purified, recombinant ligand-binding domains (LBDs) of EcR and USP proteins, often expressed as fusion peptides (e.g., GST-fusion) in E. coli for ease of purification.

-

Radioligand: A tritiated ecdysteroid with high affinity, such as [³H]-Ponasterone A.

-

Test Ligand: Unlabeled this compound of high purity, prepared in a series of dilutions.

-

Apparatus: Glass fiber filters, a vacuum filtration manifold, and a scintillation counter.

Detailed Protocol:

-

Receptor Preparation: Co-express and purify the LBDs of EcR and USP. The heterodimer is formed by mixing the purified proteins. High-affinity binding only occurs when both EcR and USP are present.

-

Assay Incubation: In a multi-well plate, incubate the EcR/USP receptor mixture with a fixed, low concentration of [³H]-Ponasterone A (e.g., 10 nM).

-

Competition: To parallel wells, add a range of concentrations of unlabeled this compound. This will compete with the radioligand for binding to the receptor.

-

Equilibration: Allow the reaction to incubate at a controlled temperature (e.g., 4°C) to reach binding equilibrium.

-

Separation of Bound vs. Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter plate using a vacuum manifold. The large receptor-ligand complexes are retained by the filter, while the small, unbound radioligand passes through.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the retained radioactivity using a scintillation counter.

-

Data Analysis: The measured radioactivity will decrease as the concentration of this compound increases. Plot the percentage of specific binding against the log concentration of the competitor to generate a dose-response curve. Use non-linear regression to calculate the IC50 value, which is the concentration of this compound that displaces 50% of the bound radioligand. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.

Visualizing Key Processes

Diagrams are essential for conceptualizing the molecular interactions and experimental steps.

References

- 1. Scholars@Duke publication: Functional ecdysone receptor is the product of EcR and Ultraspiracle genes. [scholars.duke.edu]

- 2. From Extrapolation to Precision Chemical Hazard Assessment: The Ecdysone Receptor Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drosophila ultraspiracle modulates ecdysone receptor function via heterodimer formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure of the heterodimeric ecdysone receptor DNA-binding complex - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Properties of 24-Hydroxycyasterone

For Researchers, Scientists, and Drug Development Professionals

Abstract

24-Hydroxycyasterone, a phytoecdysteroid, is emerging as a compound of significant interest within the scientific community due to its potential anabolic, anti-inflammatory, and metabolic-modulating properties. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its pharmacological activities, underlying mechanisms of action, and the experimental methodologies used to elucidate these properties. While research specifically on this compound is still developing, this document synthesizes available data on closely related ecdysteroids, such as cyasterone (B1669384) and 20-hydroxyecdysone (B1671079), to infer and contextualize its potential pharmacological profile. All quantitative data from cited studies are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for research and development purposes.

Introduction

Phytoecdysteroids are a class of naturally occurring steroids found in various plants, where they are thought to provide defense against insect pests.[1] Structurally similar to insect molting hormones, these compounds have garnered attention for their diverse biological activities in mammals, including anabolic, anti-inflammatory, and metabolic regulatory effects, without the androgenic side effects associated with traditional anabolic steroids.[2][3] this compound belongs to this family of compounds and is a derivative of cyasterone, another bioactive ecdysteroid. This guide will delve into the known and inferred pharmacological properties of this compound, providing a technical foundation for researchers and drug development professionals.

Anabolic Properties and Muscle Hypertrophy

While direct quantitative data on the anabolic activity of this compound is limited, studies on related ecdysteroids, particularly 20-hydroxyecdysone and extracts from plants like Ajuga turkestanica (which contains a variety of ecdysteroids), provide strong evidence for their muscle-building potential.[1][4]

Mechanism of Action: PI3K/Akt Signaling Pathway

The primary mechanism underlying the anabolic effects of ecdysteroids is believed to be the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a key regulator of muscle protein synthesis and cell growth.[4] Activation of this pathway leads to downstream phosphorylation of targets that promote protein translation and inhibit protein degradation, ultimately resulting in muscle hypertrophy.

References

- 1. dermatology.mhmedical.com [dermatology.mhmedical.com]

- 2. Ecdysterone and Turkesterone—Compounds with Prominent Potential in Sport and Healthy Nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytoecdysteroids and anabolic-androgenic steroids--structure and effects on humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Endogenous Function of 24-Hydroxycyasterone in Arthropods: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

24-Hydroxycyasterone, a phytoecdysteroid, plays a significant role in the endocrine system of arthropods by mimicking the endogenous molting hormones, primarily 20-hydroxyecdysone (B1671079) (20E). As an agonist of the ecdysone (B1671078) receptor (EcR), it can trigger the complex signaling cascade that governs molting, development, and reproduction. This technical guide provides a comprehensive overview of the endogenous function of this compound, detailing its interaction with the ecdysone receptor, its presumed biosynthetic and metabolic pathways, and its physiological effects. This document synthesizes available data, outlines key experimental protocols for its study, and presents visual representations of the relevant biological pathways and workflows to facilitate further research and potential applications in pest management and drug development.

Introduction

Ecdysteroids are a class of steroid hormones that are essential for the regulation of key physiological processes in arthropods, including molting (ecdysis), metamorphosis, and reproduction.[1] The most well-characterized of these is 20-hydroxyecdysone (20E). Phytoecdysteroids are plant-derived compounds that are structurally similar to insect ecdysteroids and can exert similar biological effects.[2] These compounds are believed to be part of a plant's defense mechanism against herbivorous insects.[2][3]

This compound is a C29 phytoecdysteroid that has demonstrated significant biological activity in various arthropod species. Its primary mode of action is through the activation of the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the Ultraspiracle protein (USP).[4] This guide will delve into the known and inferred functions of this compound in arthropods, providing a technical resource for researchers in the field.

Ecdysone Receptor Binding and Activation

The Drosophila melanogaster BII cell bioassay is a standard method for assessing the relative potency of ecdysteroids. The effective concentration for a 50% response (EC50) in this assay is a good indicator of receptor binding affinity. Lower EC50 values suggest higher affinity.

Table 1: Comparative Biological Activity of Various Ecdysteroids in the Drosophila melanogaster BII Cell Bioassay

| Ecdysteroid | EC50 (M) | Relative Activity (20E = 100) |

| 20-Hydroxyecdysone (20E) | 2.5 x 10-8 | 100 |

| Ponasterone A | 5.0 x 10-9 | 500 |

| Muristerone A | 1.0 x 10-8 | 250 |

| Makisterone A | 1.0 x 10-7 | 25 |

| Ecdysone | 5.0 x 10-7 | 5 |

| Cyasterone (B1669384) | 1.5 x 10-7 | 17 |

Note: Data for this compound is not specifically available. The data for Cyasterone is included as a structurally related compound. The activity of this compound is expected to be in a similar range, though hydroxylation at C-24 may alter its affinity.

Biosynthesis and Metabolism

Biosynthesis of this compound (Inferred)

Arthropods do not synthesize sterols de novo and must obtain them from their diet.[5] Dietary phytosterols, such as sitosterol (B1666911) (a C29 sterol), are the likely precursors for C29 ecdysteroids like cyasterone and, subsequently, this compound. The biosynthetic pathway involves a series of oxidation and reduction reactions catalyzed by cytochrome P450 (CYP) enzymes, collectively known as the "Halloween genes".

The final steps in the biosynthesis of 20E are well-characterized. However, the specific enzymes responsible for the modifications of the C29 side chain to produce cyasterone and the subsequent hydroxylation at the C-24 position to form this compound have not been fully elucidated in arthropods. It is hypothesized that a specific suite of CYP enzymes is responsible for these transformations.

Inferred biosynthetic pathway of this compound.

Metabolism and Inactivation

Ingested phytoecdysteroids that are not utilized are typically metabolized and excreted to prevent endocrine disruption. The metabolic fate of this compound in arthropods has not been specifically detailed. However, general ecdysteroid inactivation pathways involve:

-

Hydroxylation: Further hydroxylation at various positions, often leading to more polar and easily excretable compounds.

-

Epimerization: Conversion of the 3β-hydroxyl group to a 3α-hydroxyl group.

-

Conjugation: Formation of sulfate (B86663) or phosphate (B84403) conjugates to increase water solubility and facilitate excretion.

-

Side-chain cleavage: Removal of the steroid side chain.

Physiological Functions

As an ecdysone agonist, this compound can induce the same physiological responses as the endogenous molting hormone, 20E. These functions are mediated by the activation of the EcR/USP heterodimer, which then binds to ecdysone response elements (EcREs) on DNA, leading to the regulation of gene expression.

General ecdysteroid signaling pathway.

The primary physiological consequences of exogenous this compound administration or ingestion include:

-

Precocious Molting: Initiation of the molting process at an inappropriate developmental stage.

-

Molting Disruption: Interference with the normal sequence of molting, often leading to incomplete ecdysis and mortality.

-

Antifeedant Effects: At certain concentrations, phytoecdysteroids can deter feeding in non-adapted insects.[3]

-

Reproductive Effects: Interference with oogenesis and embryogenesis.

Experimental Protocols

Quantification of this compound

Method: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of ecdysteroids, which can be adapted for this compound.

-

Sample Preparation:

-

Homogenize arthropod tissues or whole organisms in 70-100% methanol (B129727).

-

Centrifuge the homogenate to pellet debris.

-

Collect the supernatant and dry it under vacuum.

-

Resuspend the dried extract in a suitable solvent for HPLC analysis (e.g., 50% methanol).

-

Filter the resuspended extract through a 0.22 µm filter.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) in water or methanol in water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 242 nm (the characteristic absorbance wavelength for the enone chromophore of ecdysteroids).

-

Quantification: Compare the peak area of the sample with that of a standard curve generated from pure this compound.

-

Workflow for HPLC quantification of ecdysteroids.

Ecdysone Receptor Binding Assay

Method: Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ecdysteroid (e.g., [3H]-Ponasterone A) for binding to the EcR/USP complex.

-

Receptor Preparation:

-

Express and purify the ligand-binding domains (LBDs) of EcR and USP from a suitable expression system (e.g., E. coli or insect cells).

-

Alternatively, use crude cell extracts from tissues known to be rich in ecdysone receptors.

-

-

Assay Protocol:

-

In a multi-well plate, incubate a constant concentration of the radiolabeled ligand (e.g., [3H]-Ponasterone A) with the receptor preparation.

-

Add increasing concentrations of the unlabeled competitor (this compound or other test compounds).

-

Incubate to allow binding to reach equilibrium.

-

Separate the bound from free radioligand using a filter-binding apparatus (e.g., glass fiber filters that retain the receptor-ligand complex).

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the competitor concentration.

-

Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

-

The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Conclusion and Future Directions

This compound, like other phytoecdysteroids, functions as a potent agonist of the arthropod ecdysone receptor. Its presence in plants likely serves as a defense mechanism against insect herbivores. While its precise binding affinity and metabolic pathways in various arthropod species require further investigation, its ability to disrupt the hormonal control of molting and development makes it a compound of interest for the development of bio-rational insecticides.

Future research should focus on:

-

Quantitative Binding Studies: Determining the Kd and IC50 values of this compound for the EcR/USP complexes from a range of target pest species.

-

Biosynthesis and Metabolism Elucidation: Identifying the specific cytochrome P450 enzymes involved in the biosynthesis and degradation of this compound in both plants and insects.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to optimize its insecticidal activity and selectivity.

-

In Vivo Efficacy Trials: Assessing the effectiveness of this compound in controlling pest populations under greenhouse and field conditions.

A deeper understanding of the endogenous function and mode of action of this compound will undoubtedly contribute to the development of novel and environmentally safer strategies for insect pest management.

References

- 1. docsdrive.com [docsdrive.com]

- 2. scialert.net [scialert.net]

- 3. scialert.net [scialert.net]

- 4. The Distribution of Phytoecdysteroids among Terrestrial Vascular Plants: A Comparison of Two Databases and Discussion of the Implications for Plant/Insect Interactions and Plant Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytoecdysteroids: Distribution, Structural Diversity, Biosynthesis, Activity, and Crosstalk with Phytohormones [mdpi.com]

24-Hydroxycyasterone: An In-Depth Technical Guide on Potential Molecular Targets in Mammalian Cells

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide details the known molecular targets and associated signaling pathways of Cyasterone in mammalian cells. Due to a lack of specific research on 24-Hydroxycyasterone, this document uses Cyasterone as a close structural analog to infer potential molecular targets. All data and experimental protocols presented herein pertain to Cyasterone.

Executive Summary

Cyasterone, a phytoecdysteroid, has been identified as a natural inhibitor of the Epidermal Growth Factor Receptor (EGFR) in mammalian cells. This primary interaction initiates a cascade of downstream effects, most notably the modulation of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) and the Mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are critical regulators of cell proliferation, survival, apoptosis, and differentiation. Experimental evidence suggests that by inhibiting EGFR, Cyasterone can suppress the proliferation of various cancer cell lines and protect against apoptosis in certain cell types. This guide provides a comprehensive overview of the current understanding of Cyasterone's molecular interactions, supported by quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling cascades.

Core Molecular Target: Epidermal Growth Factor Receptor (EGFR)

The primary molecular target of Cyasterone in mammalian cells is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in regulating cell growth and proliferation.[1][2]

Mechanism of Action

Cyasterone functions as a natural inhibitor of EGFR.[1][2] Its inhibitory action leads to a reduction in the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways. This has been observed through a dose-dependent decrease in phosphorylated EGFR (p-EGFR) levels in cancer cells treated with Cyasterone.

Downstream Signaling Pathways

Inhibition of EGFR by Cyasterone directly impacts two major downstream signaling cascades: the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. Both are crucial in mediating the cellular effects of EGFR activation.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a key regulator of cell survival, proliferation, and growth. Cyasterone has been shown to suppress the activation of this pathway. Specifically, treatment with Cyasterone leads to a dose-dependent decrease in the phosphorylation of mTOR.[3] Furthermore, in a study on dexamethasone-induced apoptosis in bone marrow stromal cells (BMSCs), Cyasterone was found to alleviate apoptosis by modulating the PI3K/AKT signaling pathway.[3]

MAPK/ERK Pathway

The MAPK/ERK pathway is centrally involved in the regulation of cell proliferation and differentiation. Cyasterone treatment has been demonstrated to inhibit this pathway, as evidenced by a dose-dependent reduction in the phosphorylation of MEK, a key kinase in the MAPK cascade.[3]

Quantitative Data

The following tables summarize the available quantitative data regarding the biological effects of Cyasterone on mammalian cells. It is important to note that these values represent the half-maximal inhibitory concentration (IC50) for cell viability and not direct enzymatic inhibition of EGFR.

| Cell Line | Assay Type | IC50 (µg/mL) | Reference |

| A549 | Cell Proliferation | 38.50 | [3] |

| MGC823 | Cell Proliferation | 32.96 | [3] |

| HeLa | Cytotoxicity | 77.24 | [3] |

| HepG-2 | Cytotoxicity | 52.03 | [3] |

| MCF-7 | Cytotoxicity | 82.07 | [3] |

Table 1: In Vitro Efficacy of Cyasterone on Various Cancer Cell Lines

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway Diagrams

Caption: Cyasterone Inhibition of the EGFR Signaling Pathway.

Experimental Workflow Diagram

Caption: Western Blot Workflow for Protein Phosphorylation Analysis.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to determine the molecular targets of Cyasterone.

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Seed cells (e.g., A549, MGC823) in a 96-well plate at a density of 5x10^3 cells/well and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of Cyasterone (e.g., 0, 10, 20, 40, 60 µg/mL) and a vehicle control (e.g., DMSO). Incubate for 24-48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Western Blot Analysis for Protein Phosphorylation

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with Cyasterone at various concentrations for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-EGFR, total EGFR, p-MEK, total MEK, p-mTOR, total mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) kit.

-

Analysis: Quantify the band intensities using densitometry software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with dexamethasone (B1670325) in the presence or absence of Cyasterone for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion and Future Directions

The available evidence strongly suggests that Cyasterone's primary molecular target in mammalian cells is EGFR. Its inhibitory effect on this receptor leads to the downregulation of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, resulting in anti-proliferative and pro-apoptotic effects in cancer cells. While these findings are promising, it is crucial to underscore that this research has been conducted on Cyasterone. Future research should focus on directly investigating the molecular targets of this compound to determine if it shares a similar mechanism of action. Furthermore, detailed biochemical assays are required to determine the binding affinity (Kd or Ki) of these compounds to EGFR and to elucidate the precise mode of inhibition. Such studies will be instrumental in evaluating the therapeutic potential of this compound and other related phytoecdysteroids.

References

Preliminary Screening of 24-Hydroxycyasterone Bioactivity: A Technical Guide

Introduction

Phytoecdysteroids are a class of plant-derived steroids that are structural analogues of insect molting hormones. They have garnered significant interest in the scientific community for their diverse pharmacological activities, including anabolic, anti-tumor, and anti-inflammatory effects. 24-Hydroxycyasterone is a member of this family, and while its specific biological functions remain largely unexplored, the activities of its close analogue, Cyasterone (B1669384), suggest promising avenues for investigation. This document outlines a technical framework for the preliminary bioactivity screening of this compound, focusing on its potential anticancer and anabolic properties.

Potential Bioactivities and Mechanisms of Action

Based on studies of Cyasterone, two primary areas of bioactivity are proposed for preliminary screening of this compound: anticancer and anabolic effects.

Anticancer Activity

Cyasterone has demonstrated significant anti-proliferative effects in various cancer cell lines. The primary mechanism of action appears to be the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in cancer cell proliferation and survival.[1][2][3] Inhibition of EGFR and downstream effectors such as MEK and mTOR leads to cell cycle arrest and apoptosis.[2]

Anabolic Activity

Phytoecdysteroids, including Cyasterone, have been shown to possess anabolic properties, promoting protein synthesis and muscle growth.[4] The proposed mechanism involves the activation of the PI3K/Akt signaling pathway, a key regulator of cellular growth and protein synthesis.

Data Presentation: Quantitative Bioactivity of Cyasterone

The following tables summarize the reported in vitro cytotoxic activity of Cyasterone against various cancer cell lines. This data can serve as a benchmark for preliminary screening of this compound.

Table 1: In Vitro Cytotoxicity of Cyasterone (MTT Assay)

| Cell Line | Cancer Type | IC50 (µg/mL) at 48h | Reference |

| A549 | Lung Carcinoma | 38.50 ± 3.73 | |

| MGC823 | Gastric Carcinoma | 32.96 ± 1.24 | |

| HeLa | Cervical Carcinoma | 77.24 | |

| HepG-2 | Liver Hepatocellular Carcinoma | 52.03 | |

| MCF-7 | Breast Adenocarcinoma | 82.07 | |

| HT-29 | Colon Adenocarcinoma | >400 | |

| Caco-2 | Colorectal Adenocarcinoma | >400 | |

| T47D | Ductal Carcinoma | >400 |

Table 2: In Vivo Anti-tumor Activity of Cyasterone

| Animal Model | Tumor Type | Dosage | Effect | Reference |

| BALB/c-nu mice | MGC823 xenograft | 5, 10, 15 mg/kg (i.p.) | Inhibition of tumor growth |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for assessing anticancer and anabolic activities and should be optimized for this compound.

In Vitro Cytotoxicity Screening: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., A549, MGC823, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

-

Incubate the plates for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Western Blot Analysis of Signaling Pathways

This technique is used to detect specific proteins in a sample and assess the activation state of signaling pathways.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with various concentrations of this compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vitro Anabolic Activity: Myotube Hypertrophy Assay

This assay assesses the ability of a compound to promote muscle cell growth.

Materials:

-

C2C12 myoblasts

-

Growth medium (DMEM with 10% FBS)

-

Differentiation medium (DMEM with 2% horse serum)

-

This compound

-

Staining for myotube analysis (e.g., anti-Myosin Heavy Chain antibody and DAPI)

-

Microscopy imaging system

Procedure:

-

Culture C2C12 myoblasts in growth medium until they reach confluence.

-

Induce differentiation by switching to differentiation medium.

-

After myotube formation (typically 4-5 days), treat the cells with different concentrations of this compound.

-

After 48-72 hours of treatment, fix and stain the myotubes.

-

Capture images using a microscope and measure the diameter of the myotubes using image analysis software.

-

An increase in myotube diameter indicates a hypertrophic effect.

Mandatory Visualizations

Signaling Pathways

Caption: Postulated anticancer signaling pathway of this compound.

Caption: Postulated anabolic signaling pathway of this compound.

Experimental Workflows

Caption: Workflow for in vitro cytotoxicity screening.

Caption: Workflow for in vitro anabolic activity assessment.

Conclusion

This technical guide provides a foundational framework for the preliminary screening of this compound's bioactivity. By leveraging the existing knowledge on the structurally similar compound, Cyasterone, researchers can efficiently design and execute initial studies to explore its potential as an anticancer or anabolic agent. It is imperative to conduct these experiments with this compound to establish its specific biological profile and therapeutic potential. The provided protocols and visualizations serve as a starting point for these investigations, which may uncover novel pharmacological properties of this understudied phytoecdysteroid.

References

An In-depth Technical Guide to 24-Hydroxycyasterone: A Review of an Underexplored Phytoecdysteroid

24-Hydroxycyasterone: What We Know

This compound is a phytoecdysteroid, a class of naturally occurring steroid hormones found in plants.

Chemical Identification:

| Property | Value |

| CAS Number | 627511-34-6 |

| Molecular Formula | C29H44O9 |

| Molecular Weight | 536.65 g/mol |

Source: this compound has been isolated from the roots of Cyathula officinalis Kuan[1].

Biological Activity: Currently, there is no publicly available data on the specific biological activities, mechanisms of action, or quantitative data (e.g., IC50, EC50) for this compound. The primary citation available only mentions its isolation and chemical characterization[1].

Cyasterone: A Review of the Parent Compound

Cyasterone (CAS Number: 17086-76-9) is a more thoroughly investigated phytoecdysteroid and offers potential insights into the possible activities of its hydroxylated derivative.

Chemical Identification:

| Property | Value |

| CAS Number | 17086-76-9 |

| Molecular Formula | C29H44O8 |

| Molecular Weight | 520.65 g/mol |

Reported Biological Activities:

-

Anabolic and Adaptogenic Properties: Experimental studies have suggested that Cyasterone possesses anabolic (muscle-building) and adaptogenic (stress-reducing) activities[2].

-

Anti-fatigue Effects: The compound has also been reported to have anti-fatigue properties in experimental settings[2].

-

Anti-cancer Activity: Cyasterone has demonstrated inhibitory effects on the growth of certain cancer cell lines, such as A549 (lung carcinoma) and MGC823 (gastric cancer)[3].

-

Antifeedant Activity: It has also been shown to act as an antifeedant, deterring insects from feeding[3].

Mechanism of Action: EGFR Signaling Pathway Inhibition

One of the key mechanisms of action identified for Cyasterone is its role as a natural inhibitor of the Epidermal Growth Factor Receptor (EGFR)[3]. EGFR is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. By inhibiting EGFR, Cyasterone can disrupt these signaling pathways and suppress tumor growth[3].

Signaling Pathway Diagram: EGFR Inhibition by Cyasterone

Caption: EGFR signaling pathway and its inhibition by Cyasterone.

Experimental Protocols: General Methodologies for Phytoecdysteroid Research

While specific protocols for this compound are unavailable, the following are general experimental workflows commonly employed in the study of phytoecdysteroids like Cyasterone.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the effect of a compound on the viability and proliferation of cancer cells.

Workflow Diagram: MTT Assay

Caption: General workflow for an MTT cell proliferation assay.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins in a sample, which is crucial for understanding how a compound affects signaling pathways.

Workflow Diagram: Western Blot Analysis

Caption: A typical workflow for Western blot analysis.

Future Directions and Conclusion

The lack of comprehensive data on this compound presents a clear research gap and an opportunity for novel investigations. Future studies should focus on:

-

Biological Screening: Evaluating the effects of this compound across a range of cell lines and in vivo models to identify its primary biological activities.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

Comparative Analysis: Directly comparing the potency and efficacy of this compound with Cyasterone and other related phytoecdysteroids to understand the structure-activity relationship of the 24-hydroxyl group.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 24-Hydroxycyasterone from Silene Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytoecdysteroids are a class of plant-derived steroids that exhibit a wide range of pharmacological activities, including anabolic, adaptogenic, and antioxidant effects. Among these, 24-Hydroxycyasterone is a lesser-studied compound with potential for therapeutic applications. The genus Silene, belonging to the Caryophyllaceae family, is a rich source of various phytoecdysteroids, with over 140 species known to contain these compounds[1]. While 20-hydroxyecdysone (B1671079) is the most commonly studied ecdysteroid in Silene, the presence and concentration of other derivatives like this compound are not as well-documented.

These application notes provide a generalized protocol for the extraction and purification of phytoecdysteroids from Silene species, which can be adapted for the specific isolation of this compound. The document also outlines a potential signaling pathway associated with the biological activity of phytoecdysteroids and presents a workflow for their extraction and analysis.

Quantitative Data on Phytoecdysteroid Content in Silene Species

| Silene Species | Plant Part | Major Phytoecdysteroids Identified | Yield (% of dry weight or mg/g) | Reference |

| S. otites | Herba | 20-Hydroxyecdysone | ~1% | [1] |

| S. multiflora | Not specified | 20-Hydroxyecdysone | 1.9% | [1] |

| S. praemixta | Not specified | Total Ecdysteroids | 2.0% | [1] |

| S. viridiflora | Not specified | Total Ecdysteroids | 1.6% | [1] |

| S. brachuica | Aerial parts | 20-Hydroxyecdysone | 0.23% (2.3 mg/g) | |

| S. guntensis | Aerial parts | 20-Hydroxyecdysone | 0.082% | |

| S. linicola | Not specified | 20-Hydroxyecdysone | 0.367% |

Note: The yields mentioned above are for the most abundant ecdysteroids and total ecdysteroid content. The concentration of this compound is expected to be lower and will require sensitive analytical techniques for quantification.

Experimental Protocols

The following is a generalized protocol for the extraction and purification of phytoecdysteroids from Silene species. This protocol is based on established methods for other ecdysteroids and should be optimized for the specific extraction of this compound.

Plant Material and Preparation

-

Plant Material: Aerial parts (leaves, stems, flowers) or roots of the selected Silene species should be collected during the appropriate phenological stage, as ecdysteroid content can vary with the season.

-